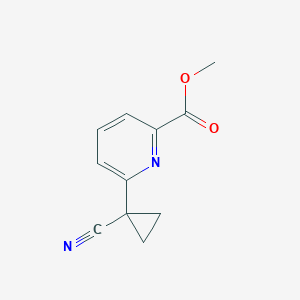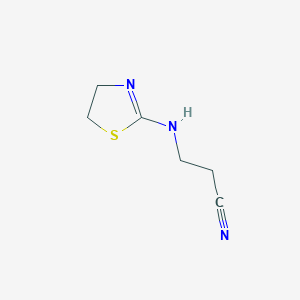
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable in various research and industrial applications.
Méthodes De Préparation
The synthesis of 2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves ring closure to form the pyrimidine ring.
Aromatization: This step ensures the formation of the aromatic pyrimidine structure.
S-Methylation: The compound undergoes S-methylation to introduce the methyl groups.
Oxidation: Oxidation to methylsulfonyl compounds is performed to enhance the reactivity.
Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfonyl derivatives, reduced pyrimidines, and substituted pyrimidines .
Applications De Recherche Scientifique
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Acetamido-4,6-dimethylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Aminothiazole: Exhibits potent anticancer properties and is used in drug discovery.
Thiazole Derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-acetamido-4,6-dimethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O3/c1-4-7(8(14)15)5(2)11-9(10-4)12-6(3)13/h1-3H3,(H,14,15)(H,10,11,12,13) |
Clé InChI |
IYEYRKKNKJMPNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)NC(=O)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
![8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)

![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)
